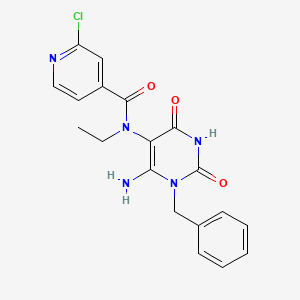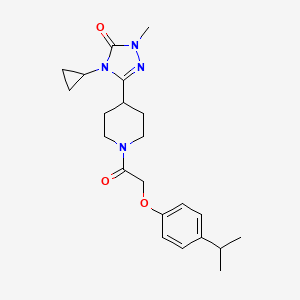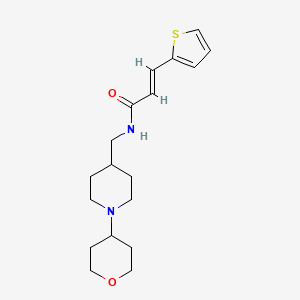
(4-(1H-pirrol-1-il)fenil)(3-(2,2,2-trifluoroetoxi)azetidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound that features a pyrrole ring, a phenyl group, an azetidine ring, and a trifluoroethoxy group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanoneRelated compounds such as pyrrole derivatives have been known to interact with various targets, including dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These targets play crucial roles in cellular processes such as cell growth and division, signal transduction, and DNA synthesis .
Mode of Action
Pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . This inhibition can lead to disruption of cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and division, signal transduction, and dna synthesis .
Result of Action
Based on the potential targets and modes of action, it can be inferred that the compound may disrupt cellular processes, potentially leading to cell death in the case of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable amine and halide precursors.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the azetidine and trifluoroethoxy groups.
(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: Lacks the pyrrole and phenyl groups.
Uniqueness
The uniqueness of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c17-16(18,19)11-23-14-9-21(10-14)15(22)12-3-5-13(6-4-12)20-7-1-2-8-20/h1-8,14H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJGMFSJDDRFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B2355877.png)

![methyl 2-[(2Z)-4-chloro-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2355882.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/new.no-structure.jpg)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2355885.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2355888.png)


![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)

![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)
![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
